N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

HBV capsid assembly stereochemistry-activity relationship phenylpropenamide

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide (CAS 265977-72-8) is the Z-configured geometric isomer of a phenylpropenamide derivative. This class was initially identified in 1998 as non-nucleoside inhibitors of hepatitis B virus (HBV) replication.

Molecular Formula C21H21ClN2O2
Molecular Weight 368.9 g/mol
Cat. No. B12450817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
Molecular FormulaC21H21ClN2O2
Molecular Weight368.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)
InChIKeyFGCZYICKZZNEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide: Z-Configured Phenylpropenamide HBV Capsid Assembly Modulator


N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide (CAS 265977-72-8) is the Z-configured geometric isomer of a phenylpropenamide derivative. This class was initially identified in 1998 as non-nucleoside inhibitors of hepatitis B virus (HBV) replication [1]. The compound contains a benzamide moiety linked through an enamine to a chloro-substituted enone bearing a piperidine ring, with defined Z-geometry at the tetrasubstituted alkene. This stereochemistry is not a trivial structural nuance: the Z-configuration has been demonstrated to be the pharmacophoric determinant for anti-HBV activity within this chemotype [2]. Originally developed as a research tool to probe HBV capsid assembly, the compound prevents encapsidation of pregenomic RNA, representing a mechanism orthogonal to the polymerase-targeting nucleos(t)ide analogs that dominate clinical HBV therapy [1].

Why N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide Cannot Be Replaced by Its E-Isomer or Other Phenylpropenamides


The phenylpropenamide chemotype exhibits a stark stereochemistry-activity divide that precludes casual substitution. Single-crystal X-ray crystallography has established that anti-HBV activity resides exclusively in the Z-isomer, not the E-isomer [1]. This finding corrected earlier literature that misattributed activity to the E-configuration. The Z-isomer (CAS 265977-72-8) is therefore the stereochemically validated active species, while the commonly referenced E-isomer AT-61 (CAS 300669-68-5) is now understood to be the substantially less active or inactive geometric isomer [1]. Furthermore, within the Z-configured phenylpropenamide series, subtle substituent modifications produce order-of-magnitude differences in potency and profoundly alter capsid assembly modulation kinetics, meaning that even close structural analogs within the class are not functionally interchangeable [2][3].

Quantitative Differentiation Evidence for N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide Against Closest Comparators


Z-Isomer vs. E-Isomer: Stereochemistry Determines Anti-HBV Activity in the Phenylpropenamide Class

The structural identity of separated E and Z geometric isomers of phenylpropenamide derivatives was determined by single-crystal X-ray crystallography. Contrary to earlier publications that attributed anti-HBV activity to the E-isomer, the activity of this class was unequivocally demonstrated to reside in the Z-isomer [1]. This finding means that the Z-configured target compound (CAS 265977-72-8) is the pharmacologically active species, while the E-isomer AT-61 (CAS 300669-68-5) – widely sold as a reference standard – represents the substantially less active or inactive configuration. The Z-isomer series yielded compounds with EC90 values of approximately 0.5 μM against HBV in vitro [1].

HBV capsid assembly stereochemistry-activity relationship phenylpropenamide

Phenylpropenamide Z-Isomer vs. Lamivudine: Retained Activity Against Nucleoside-Resistant HBV Mutants

Lamivudine (3TC), a nucleoside analog and standard-of-care comparator, loses efficacy against HBV harboring mutations in the YMDD motif of the viral polymerase (rtL180M, rtM204I, rtM204V). The phenylpropenamide class, including the Z-configured analogs, showed no significant difference in sensitivity between wild-type and these nucleoside-resistant HBV strains [1]. This orthogonal resistance profile is a direct consequence of the distinct mechanism: phenylpropenamides target capsid assembly and pgRNA packaging, not the viral polymerase [2].

drug resistance lamivudine-resistant HBV phenylpropenamide

Mechanism-Based Differentiation: Capsid Assembly Modulation vs. Polymerase Inhibition

The phenylpropenamide Z-isomer operates through a mechanism fundamentally distinct from nucleos(t)ide analogs. Rather than inhibiting the viral DNA polymerase, the compound blocks HBV replication at the step between viral RNA synthesis and packaging of pregenomic RNA (pgRNA) into immature core particles. At 27 μM, the compound reduced HBV covalently closed circular DNA (cccDNA) in HepAD38 cell nuclei by >99% and reduced immature virions containing pgRNA by >99%, while having little effect on cytoplasmic viral RNA levels [1]. This pgRNA packaging blockade represents a mechanism not addressed by any currently approved HBV therapeutic.

HBV capsid assembly modulator pgRNA packaging mechanism of action

Viral Specificity Profile: Selective HBV Inhibition Without Activity Against Other Enveloped Viruses

The phenylpropenamide class demonstrates a narrow, HBV-specific antiviral spectrum. At concentrations up to 81 μM, the compound showed no antiviral activity against woodchuck hepatitis virus (WHV), duck hepatitis B virus (DHBV), human immunodeficiency virus type 1 (HIV-1), herpes simplex virus type 1 (HSV-1), vesicular stomatitis virus (VSV), or Newcastle disease virus [1]. This specificity profile is distinct from broader-spectrum antiviral chemotypes such as certain nucleoside analogs, which often exhibit activity across multiple viral families.

HBV specificity antiviral selectivity off-target virology

Synergistic Anti-HBV Activity with Lamivudine: Combination Potential Not Shared by All Phenylpropenamide Analogs

The phenylpropenamide class acts synergistically with lamivudine (3TC) to inhibit HBV replication [1]. This synergistic interaction is mechanistically rational: the phenylpropenamide blocks pgRNA packaging (upstream of DNA synthesis), while lamivudine terminates nascent viral DNA chains (downstream). By contrast, certain next-generation phenylpropenamide analogs such as AT-130, while more potent as single agents (EC50 = 0.13 μM), exhibit different capsid assembly modulation kinetics – accelerating rather than misdirecting assembly – which may alter their combination behavior with nucleoside analogs [2].

HBV combination therapy drug synergy lamivudine combination

Z-Isomer as the True Pharmacophore: Correcting a Decade of Misassigned Structure-Activity Relationships

For over a decade (1998–2011), the anti-HBV activity of phenylpropenamides was attributed to the E-isomer in both primary literature and patent filings. Wang et al. (2011) resolved this misassignment by physically separating the E and Z isomers of multiple phenylpropenamide derivatives and determining their absolute configuration by single-crystal X-ray crystallography [1]. The Z-isomer was conclusively identified as the active species. This correction has direct procurement implications: many vendor catalogs and older literature references still list the E-isomer (CAS 300669-68-5) under the designator 'AT-61' with associated anti-HBV activity claims that properly belong to the Z-isomer [1].

pharmacophore validation X-ray crystallography structure reassignment

Optimal Research Application Scenarios for N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide Based on Differentiated Evidence


HBV Capsid Assembly Mechanistic Studies Requiring Stereochemically Validated Chemical Probe

Investigators studying HBV capsid assembly dynamics, pgRNA encapsidation, or core protein allostery require a probe with confirmed stereochemical identity. The Z-isomer (CAS 265977-72-8) is the only stereochemically validated active configuration of the phenylpropenamide class, as established by single-crystal X-ray crystallography [1]. Use of the E-isomer (CAS 300669-68-5) in such studies would introduce an inactive species, potentially yielding false-negative results or misleading structure-activity conclusions. The compound's demonstrated effect on cccDNA reduction (>99% at 27 μM) [2] makes it particularly valuable for studies investigating cccDNA depletion strategies, a goal not addressed by polymerase inhibitors.

Drug Resistance Profiling Panels for HBV Antiviral Screening Cascades

For screening laboratories evaluating compounds against panels of drug-resistant HBV clinical isolates, the Z-configured phenylpropenamide provides a critical control compound with a resistance profile orthogonal to nucleoside analogs. As demonstrated by Delaney et al. (2002), the phenylpropenamide class retains full activity against lamivudine-resistant HBV mutants (rtL180M, rtM204I, rtM204V) [3]. Including the Z-isomer in resistance profiling panels enables differentiation between polymerase-dependent and capsid assembly-dependent resistance mechanisms, and can serve as a reference standard for classifying novel inhibitor mechanisms.

Combination Antiviral Regimen Studies Targeting Multiple HBV Replication Steps

The demonstrated synergy between the phenylpropenamide class and lamivudine [2], combined with the compound's specific pgRNA packaging inhibition mechanism, makes the Z-isomer suitable for combination regimen studies. Researchers designing dual- or triple-mechanism antiviral protocols can employ this compound to probe the therapeutic potential of simultaneously blocking capsid assembly (via phenylpropenamide) and viral DNA synthesis (via nucleoside analogs). The compound's HBV specificity (no activity against HIV-1, HSV-1, VSV, or Newcastle disease virus at ≤81 μM) [2] minimizes off-target confounding in co-infection models.

Structural Biology of HBV Capsid-Ligand Interactions Requiring Defined Isomer

For cryo-EM or X-ray crystallography studies of phenylpropenamide binding to HBV capsid protein, the Z-isomer is the structurally characterized active ligand. The Wang et al. (2011) study deposited crystallographic data for both E and Z isomers (CCDC 826064 and 826065), providing a structural reference framework [1]. The Z-configuration places the benzamide and piperidine moieties in a specific spatial orientation required for capsid pocket engagement. Use of the incorrect isomer would not only fail to produce interpretable density in structural studies but could also lead to erroneous docking models and misinformed medicinal chemistry campaigns.

Quote Request

Request a Quote for N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.